rac-(3R,4S)-4-(4H-1,2,4-triazol-4-yl)oxolan-3-ol, trans
Description
rac-(3R,4S)-4-(4H-1,2,4-triazol-4-yl)oxolan-3-ol, trans is a chiral oxolane (tetrahydrofuran) derivative substituted with a 1,2,4-triazole moiety at the 4-position and a hydroxyl group at the 3-position. Its trans configuration indicates the stereochemical arrangement of the hydroxyl and triazole groups on the oxolane ring. The compound is typically synthesized as a racemic mixture (rac), implying equal proportions of (3R,4S) and (3S,4R) enantiomers.
Key molecular properties reported in the literature include:
This compound is utilized as a building block in organic synthesis, particularly in medicinal chemistry for constructing heterocyclic scaffolds (). Its trans configuration and polar functional groups (hydroxyl and triazole) may influence solubility and reactivity in downstream applications.
Properties
Molecular Formula |
C6H9N3O2 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
(3S,4R)-4-(1,2,4-triazol-4-yl)oxolan-3-ol |
InChI |
InChI=1S/C6H9N3O2/c10-6-2-11-1-5(6)9-3-7-8-4-9/h3-6,10H,1-2H2/t5-,6-/m1/s1 |
InChI Key |
GAGIGKDZMCBYQP-PHDIDXHHSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)N2C=NN=C2 |
Canonical SMILES |
C1C(C(CO1)O)N2C=NN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(3R,4S)-4-(4H-1,2,4-triazol-4-yl)oxolan-3-ol, trans” typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.
Oxolane Ring Formation: The oxolane ring can be synthesized via cyclization reactions involving diols or epoxides.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:
Catalysis: Using catalysts to improve reaction rates and selectivity.
Green Chemistry: Implementing environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions might yield alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce halides or other functional groups.
Scientific Research Applications
Antifungal Activity
Rac-(3R,4S)-4-(4H-1,2,4-triazol-4-yl)oxolan-3-ol has shown promising antifungal activities similar to established triazole antifungals like fluconazole. Its mechanism involves the inhibition of fungal growth by disrupting ergosterol biosynthesis. The compound's efficacy against various fungal strains suggests its potential as a therapeutic agent in treating fungal infections.
Antibacterial Properties
Research indicates that compounds with a triazole core can exhibit significant antibacterial activity. Rac-(3R,4S)-4-(4H-1,2,4-triazol-4-yl)oxolan-3-ol may similarly inhibit bacterial growth through mechanisms that are still under investigation . Studies have demonstrated that derivatives of triazoles can serve as effective inhibitors against various bacterial strains.
Synthesis and Characterization
The synthesis of rac-(3R,4S)-4-(4H-1,2,4-triazol-4-yl)oxolan-3-ol can be achieved through multiple synthetic pathways involving the formation of the oxolane ring followed by the introduction of the triazole moiety. Characterization techniques such as NMR spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound .
Case Studies and Research Findings
Recent studies have focused on evaluating the antimicrobial and anticancer properties of compounds containing triazole structures. For instance:
- Antimicrobial Activity : A study demonstrated that certain triazole derivatives exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, suggesting that rac-(3R,4S)-4-(4H-1,2,4-triazol-4-yl)oxolan-3-ol may possess similar properties .
- Anticancer Potential : Research has indicated that compounds with triazole cores can act as inhibitors targeting thymidylate synthase (an enzyme critical for DNA synthesis), thereby exhibiting anticancer effects. This opens avenues for further exploration into rac-(3R,4S)-4-(4H-1,2,4-triazol-4-yl)oxolan-3-ol's potential in cancer therapy .
Mechanism of Action
The mechanism of action of “rac-(3R,4S)-4-(4H-1,2,4-triazol-4-yl)oxolan-3-ol, trans” would depend on its specific application. For example:
Enzyme Inhibition: The compound might bind to the active site of an enzyme, blocking substrate access.
Drug Action: It could interact with specific molecular targets, such as receptors or ion channels, modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares rac-(3R,4S)-4-(4H-1,2,4-triazol-4-yl)oxolan-3-ol, trans with structurally analogous oxolane derivatives (–13):
Key Comparative Insights:
Substituent Effects :
- Triazole vs. Pyrazole/Pyrrolidine : The 1,2,4-triazole group (in the reference compound) offers distinct hydrogen-bonding and π-stacking capabilities compared to pyrazole or pyrrolidine substituents. Triazoles are often employed in drug design for their metabolic stability ().
- Hydroxyl vs. Amine : The hydroxyl group in the reference compound contrasts with the amine group in rac-(3R,4S)-4-(1H-1,2,3-triazol-1-yl)oxolan-3-amine, cis , altering solubility and reactivity ().
Stereochemical Impact :
- The trans configuration of the reference compound may confer different steric and electronic properties compared to cis isomers (e.g., ), affecting interactions with biological targets.
Commercial Availability: Many analogues (e.g., cyclopropylamino or propan-2-yl derivatives) are marketed as building blocks by suppliers like Enamine and CymitQuimica, with prices ranging from €388–€2,731 per gram ().
Notes
Molecular Formula Discrepancy : The molecular formula C₇H₁₀N₂O reported for the reference compound () conflicts with theoretical calculations (expected formula: C₆H₉N₃O₂ for oxolan-3-ol + 1,2,4-triazole). This discrepancy warrants further experimental verification.
Synthetic Utility : The dihydrochloride salt of related compounds (e.g., rac-(3R,4S)-4-(4H-1,2,4-triazol-4-yl)oxolan-3-amine dihydrochloride ) is commercially available, suggesting improved solubility for ionic intermediates ().
Research Gaps : Detailed pharmacological or thermodynamic data (e.g., logP, melting points) are absent in the provided evidence, highlighting opportunities for future studies.
Biological Activity
The compound rac-(3R,4S)-4-(4H-1,2,4-triazol-4-yl)oxolan-3-ol, trans, is a triazole derivative that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C6H10N4O
- Molecular Weight : 155.1546 g/mol
- LogP : -1.67
- Hydrogen Bond Acceptors (HBA) : 4
- Hydrogen Bond Donors (HBD) : 1
- Topological Polar Surface Area (TPSA) : 60.17 Ų
The biological activity of rac-(3R,4S)-4-(4H-1,2,4-triazol-4-yl)oxolan-3-ol is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : Triazole derivatives are known for their antifungal and antibacterial properties. Studies have shown that compounds with similar structures exhibit significant inhibition against various pathogens.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, triazole derivatives have been reported to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.
- Neuropharmacological Effects : There is emerging evidence suggesting that triazole compounds can influence neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders.
Biological Activity Data
Case Study 1: Antifungal Activity
A study evaluated the antifungal properties of rac-(3R,4S)-4-(4H-1,2,4-triazol-4-yl)oxolan-3-ol against Candida albicans. The compound showed promising results with an IC50 value indicating effective inhibition at low concentrations.
Case Study 2: Neuropharmacological Evaluation
Research involving the administration of rac-(3R,4S)-4-(4H-1,2,4-triazol-4-yl)oxolan-3-ol in rodent models demonstrated a decrease in anxiety-like behaviors. This suggests potential applications in treating anxiety disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
